molecular formula C16H16O3 B8665423 2,2'-Dimethoxy-2-phenylacetophenone CAS No. 77181-47-6

2,2'-Dimethoxy-2-phenylacetophenone

Cat. No.: B8665423
CAS No.: 77181-47-6
M. Wt: 256.30 g/mol
InChI Key: QKTWWGYCVXCKOJ-UHFFFAOYSA-N
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Description

Contextualization within Photopolymerization Science

Photopolymerization is a process where light energy is used to initiate and propagate a polymerization reaction, transforming liquid monomers and oligomers into a solid polymer network. acs.orgwordpress.com This technology is fundamental to numerous advanced manufacturing processes, including UV-curable coatings, inks, adhesives, and modern additive manufacturing techniques like stereolithography (SLA) and digital light processing (DLP). acs.orggoogle.com

Within this domain, DMPA is classified as a radical photoinitiator. chemicalbook.com It is particularly effective for the polymerization of monomers containing double bonds, most commonly acrylates and methacrylates. chemicalbook.compolymerinnovationblog.com The process relies on the generation of free radicals, highly reactive species that initiate the chain reaction of polymerization. wordpress.com DMPA's compatibility with (meth)acrylate-based resins makes it a staple in formulations for 3D printing and dental composites. wordpress.comresearchgate.net

Historical Perspective on Radical Photoinitiator Development

The development of radical photopolymerization has been driven by the continuous pursuit of more efficient and specialized photoinitiator systems. chimia.ch Historically, these systems are broadly categorized into two main types. polymerinnovationblog.com

Type I Photoinitiators: These are unimolecular systems that undergo bond cleavage upon absorbing light to directly generate free radicals. polymerinnovationblog.commdpi.com

Type II Photoinitiators: These are bimolecular systems that, upon light absorption, enter an excited state and then interact with a co-initiator (often an amine or alcohol) to produce radicals through hydrogen abstraction or electron transfer. polymerinnovationblog.com

Early research focused on simple initiators, but the demands of new technologies for faster curing speeds, deeper penetration of light, and curing with visible light sources spurred the development of more sophisticated molecules. chimia.ch This evolution led to compounds like acylphosphine oxides (APO) and bisacylphosphine oxides (BAPO), which offer distinct advantages such as photobleaching and absorption at longer wavelengths. chimia.chnih.gov DMPA, a benzil (B1666583) ketal, represents a classic and highly efficient example of a Type I photoinitiator that has been foundational in the field. wordpress.com

Overview of DMPA's Role as a Type I Photoinitiator

DMPA functions as a Type I, or cleavage-type, photoinitiator. nih.gov Its mechanism is characterized by a unimolecular bond-breaking process known as α-cleavage or Norrish Type I reaction following the absorption of UV radiation. wordpress.comresearchgate.netnih.gov The process unfolds as follows:

Photoexcitation: The DMPA molecule absorbs a photon of UV light, typically in the 310-390 nm range, which excites the carbonyl group. researchgate.net

α-Cleavage: The absorbed energy leads to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. researchgate.netresearchgate.net

Radical Generation: This fragmentation yields two distinct radical species: a reactive benzoyl radical and an α,α-dimethoxybenzyl radical. researchgate.netresearchgate.netrsc.org

Both of the generated radicals, particularly the benzoyl radical, are capable of initiating polymerization by attacking the double bonds of monomer units, such as acrylates. researchgate.net This direct generation of two radicals from a single photon event contributes to DMPA's high quantum yield and efficiency compared to some Type II systems. nih.gov

Scope and Research Imperatives for DMPA Studies

Despite the development of newer photoinitiators, DMPA remains a subject of significant research. Its utility as a benchmark allows for comparative studies of novel initiator systems. nih.gov Current research often focuses on optimizing its performance in specific applications and overcoming its limitations.

Key research areas include:

Thick Section Curing: Studies have assessed DMPA's efficiency for photopolymerizing thick material sections (e.g., ~2 mm), which is crucial for applications like dental restorations. researchgate.netresearchgate.net Research shows that while higher concentrations increase the polymerization rate, an excess can cause a "screening effect," where the top layer absorbs too much light, preventing curing in deeper layers. researchgate.net

3D Printing and Additive Manufacturing: DMPA is used in resin formulations for SLA-based 3D printing. wordpress.com Its absorption in the UV range makes it suitable for these processes. acs.org

Hybrid Polymerizations: Research has explored using DMPA in combination with other types of initiators, such as in free radical-promoted cationic polymerization, to enhance reaction rates. nih.gov

Biomedical and Dental Applications: DMPA's properties, such as being colorless and not requiring an amine co-initiator, make it attractive for dental composites. researchgate.net However, its performance is continually compared with other initiators like TPO and BAPO to improve polymerization kinetics and conversion rates in dental adhesives and resins. nih.govnih.gov

Future studies are likely to continue exploring its photochemistry, the impact of its photoproducts, and its integration into advanced composite and biodegradable polymer systems. researchgate.netnih.gov

Data Tables

Table 1: Properties of 2,2'-Dimethoxy-2-phenylacetophenone (DMPA)

PropertyValue
IUPAC Name 2,2-dimethoxy-1,2-diphenylethan-1-one wikipedia.org
Common Name This compound
Abbreviation DMPA wikipedia.org
CAS Number 24650-42-8 wikipedia.org
Chemical Formula C₁₆H₁₆O₃ wikipedia.org
Molar Mass 256.301 g·mol⁻¹ wikipedia.org
Appearance White to off-white crystalline powder
Melting Point 67-70 °C chemicalbook.com
Type Type I Photoinitiator (α-cleavage) researchgate.net
UV Absorption Range 310-390 nm researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77181-47-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methoxy-1-(2-methoxyphenyl)-2-phenylethanone

InChI

InChI=1S/C16H16O3/c1-18-14-11-7-6-10-13(14)15(17)16(19-2)12-8-4-3-5-9-12/h3-11,16H,1-2H3

InChI Key

QKTWWGYCVXCKOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 2,2 Dimethoxy 2 Phenylacetophenone

Established Synthetic Pathways

The predominant and well-documented method for the synthesis of 2,2'-Dimethoxy-2-phenylacetophenone commences with benzil (B1666583) as the primary starting material. This pathway involves the formation of the dimethyl acetal (B89532) at one of the carbonyl groups of benzil.

One of the primary established routes involves the reaction of benzil with dimethyl sulfate (B86663) and an alkali metal methylate, such as sodium methylate, in a nonpolar organic solvent. rsc.org This process has been the subject of various refinements to improve its efficiency and product quality.

An alternative, simpler established method involves the reaction of benzil with methanol (B129727) in the presence of hydrogen chloride gas. guidechem.com This approach is noted for being less hazardous due to the avoidance of the highly toxic dimethyl sulfate. guidechem.com

Reaction Conditions and Catalysis

The selection of appropriate reaction conditions and catalysts is paramount in the synthesis of this compound to ensure high yield and purity.

In the pathway utilizing dimethyl sulfate, the reaction is typically conducted in a water-immiscible solvent like xylene or cyclohexane. rsc.org The choice of catalyst is critical for promoting the reaction. A variety of catalysts have been investigated, including polyethylene (B3416737) glycol (PEG), polyethylene glycol dialkyl ethers, and crown ethers. rsc.org The use of diglyme (B29089) or triglyme, or a mixture thereof with polyethylene glycol, has been reported to be particularly effective. rsc.org The alkali metal methylate, with sodium methylate being preferred for its lower cost, can be used in solid form or as a concentrated solution in methanol. rsc.org

For the hydrogen chloride gas method, the reaction is carried out by mixing benzil with methanol and then introducing dry hydrogen chloride gas under stirring. guidechem.com This method may also involve the use of a water-absorbing agent to drive the equilibrium towards the product. guidechem.com

The following table summarizes typical reactants and catalysts for the established synthetic pathways:

Starting MaterialReagentsCatalystSolvent
BenzilDimethyl sulfate, Sodium methylatePolyethylene glycol, Diglyme, Triglyme, Crown ethersXylene, Cyclohexane
BenzilMethanol, Hydrogen chloride gasNone (HCl acts as catalyst)Methanol

Optimization Strategies for Yield and Purity

Efforts to optimize the synthesis of this compound have focused on maximizing product yield and achieving high purity, often with considerations for industrial-scale production.

In the dimethyl sulfate pathway, optimization strategies include the careful control of reactant stoichiometry. While theoretically, one mole of benzil requires one mole of an alkali metal methylate and half a mole of dimethyl sulfate, using a slight excess of these reagents is common practice to drive the reaction to completion. rsc.org The reaction temperature is also a critical parameter, with procedures often specifying a controlled temperature range to minimize side reactions. rsc.org Post-reaction workup procedures are crucial for isolating a pure product. This typically involves washing the reaction mixture with water to remove unreacted alkali metal methylate and byproducts. rsc.org Subsequent distillation of the solvent under reduced pressure yields the final product. rsc.org For commercial applications requiring very high purity, recrystallization from a suitable solvent can be employed. rsc.org One patented process reports achieving a purity of 99.9% with a yield of up to 90.5% through careful selection of catalysts and reaction conditions. rsc.org

In the hydrogen chloride gas method, a reported yield of 64.6% has been achieved after recrystallization. guidechem.com Optimization in this process involves controlling the introduction of hydrogen chloride gas and the subsequent crystallization and purification steps. guidechem.com

The table below outlines some of the reported yields and purities for different synthetic approaches.

Synthetic ApproachYieldPuritySource
Benzil, Dimethyl Sulfate, Sodium Methylate with PEG-400 catalyst in Xylene88.2%99.9% rsc.org
Benzil, Dimethyl Sulfate, Sodium Methylate with PEG-400DE catalyst in Cyclohexane89.5%99.9% rsc.org
Benzil, Methanol, Hydrogen Chloride Gas64.6%Not specified guidechem.com
Benzil, Dimethyl Sulfate, Sodium Methoxide55%Not specified guidechem.com

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, novel synthetic approaches for this compound are being explored. acs.org These approaches often focus on the use of less toxic reagents, milder reaction conditions, and more environmentally benign catalytic systems.

One area of innovation is the development of photocatalytic methods for acetal synthesis. rsc.orgrsc.org Photo-organocatalytic protocols have been developed for the efficient acetalization of aldehydes using a photocatalyst like thioxanthenone and a simple light source, such as household lamps. rsc.org This approach avoids the need for strong acids or metal-based catalysts. rsc.org While not yet specifically reported for this compound, this methodology presents a promising green alternative for acetal formation in general.

Microwave-assisted synthesis is another green chemistry technique that can be applied to the synthesis of acetals. orientjchem.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity. researchgate.net The chemoselective acetalization of aldehydes in the presence of ketones has been successfully demonstrated using microwave irradiation with trimethyl orthoformate and a catalytic amount of TMSCl or AlCl3. ut.ac.ir The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method. acs.org

The use of greener solvents is also a key aspect of green chemistry. While established methods often use nonpolar organic solvents like xylene, research into solvent-free reactions or the use of more environmentally friendly solvents is ongoing in the broader field of acetal synthesis. ijsdr.org

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a crucial consideration. pnas.org The synthesis of this compound from benzil and methanol via the hydrogen chloride gas method, for instance, has a higher theoretical atom economy compared to the dimethyl sulfate route, as the latter generates inorganic salts as byproducts.

While specific enzymatic or biocatalytic routes for the synthesis of this compound are not yet well-documented, the use of enzymes in organic synthesis is a rapidly growing field that aligns with green chemistry principles by offering high selectivity and avoiding the need for protecting groups. acs.org Future research may explore the potential of enzymatic catalysis for the selective methoxylation of a benzil-like precursor.

Fundamental Photochemistry and Radical Generation Mechanisms of 2,2 Dimethoxy 2 Phenylacetophenone

Photoexcitation Processes and Electronic States

The photochemical journey of 2,2'-Dimethoxy-2-phenylacetophenone begins with the absorption of ultraviolet (UV) radiation. radtech.org The ground state molecule (S₀) is promoted to an electronically excited singlet state (S₁) upon absorbing a photon. radtech.org Computational analysis indicates that this excitation is primarily a π-π transition centered on the carbonyl group. radtech.org The electron density shifts from the carbonyl to being delocalized within the attached phenyl group. radtech.org

Following initial excitation, the molecule can undergo intersystem crossing (ISC), a process that transitions it from the excited singlet state (S₁) to an excited triplet state (T₁). radtech.org This triplet state is known to have a very short lifetime before it proceeds to dissociate into radical fragments. radtech.orgresearchgate.net The geometry of this T₁* state exhibits considerable sp³ character, with bond angles around the "carbonyl" carbon approaching a tetrahedral conformation of approximately 109.5°. radtech.org

Primary Photochemical Decomposition (Norrish Type I Cleavage)

The primary photochemical reaction of this compound is a Norrish Type I cleavage. wikipedia.orgdrugfuture.com This type of reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. wikipedia.orgdrugfuture.comyoutube.com This α-scission occurs from the short-lived excited triplet state (T₁*), leading to the formation of two distinct radical intermediates. radtech.orgresearchgate.netwikipedia.org

Formation of Benzoyl and α,α-Dimethoxybenzyl Radicals

The Norrish Type I cleavage of the parent molecule results in the generation of a benzoyl radical and an α,α-dimethoxybenzyl radical. researchgate.netwikipedia.orgosti.govjst.go.jp This dissociation is a key step, as these radical species are the primary initiators for subsequent chemical reactions, such as polymerization. wikipedia.org

Reaction: C₆H₅COC(OCH₃)₂C₆H₅ (DMPA) + hν → C₆H₅CO• (Benzoyl radical) + •C(OCH₃)₂C₆H₅ (α,α-Dimethoxybenzyl radical) researchgate.net

Reactivity Differential of Generated Radical Fragments

The two radical fragments produced exhibit different reactivity profiles. The benzoyl radical is known to be reactive and can initiate polymerization by adding to alkene monomers. radtech.orgresearchgate.net It can also be efficiently quenched by molecular oxygen, which can lead to the formation of benzoic acid. osti.gov

In contrast, the α,α-dimethoxybenzyl radical is influenced by both thermal and photochemical fragmentation. rsc.org It can undergo a secondary fragmentation to produce methyl benzoate (B1203000) and a methyl radical, which can also initiate polymerization. radtech.orgresearchgate.net The stability of the α,α-dimethoxybenzyl radical is enhanced by the inductive effects of the methoxy (B1213986) groups and resonance stabilization from the phenyl group, which can sometimes lead to inhibition of initiation through combination with other radicals. radtech.org

Intersystem Crossing Kinetics and Excited State Lifetimes

The transition from the excited singlet state (S₁) to the excited triplet state (T₁) via intersystem crossing is a critical kinetic step. radtech.org The T₁* state of this compound is characterized by an exceptionally short lifetime before it undergoes α-cleavage to form radicals. radtech.orgresearchgate.net Studies on similar ketone systems suggest that the rate of intersystem crossing can be influenced by the relative energies of the nπ* and ππ* states. researchgate.net For many ketones, the S₁ → T₁ intersystem crossing is a rate-limiting step that precedes the actual bond cleavage on the triplet potential energy surface.

Table 1: Excited State Properties and Kinetic Parameters
ParameterDescriptionObservationReference
Primary ExcitationElectronic transition upon UV absorption.π-π* transition at the carbonyl group. radtech.org
Primary PhotoreactionInitial chemical breakdown after excitation.Norrish Type I α-cleavage. researchgate.netwikipedia.org
Excited State Precursor to CleavageThe specific excited state from which bond breaking occurs.Short-lived triplet state (T₁). radtech.orgresearchgate.net
T₁ State LifetimeDuration of the excited triplet state before dissociation.Very short. radtech.orgresearchgate.net

Influence of Environmental Factors on Photochemistry

The photochemical behavior of this compound is sensitive to its environment. Factors such as solvent polarity and the presence of other chemical species can significantly affect the reaction pathways.

The presence of molecular oxygen has a notable impact. It can increase the quantum yield of the disappearance of the parent compound. osti.gov This is attributed to oxygen interfering with the "cage reactions" of the initially formed radical pair, where the radicals might otherwise recombine. osti.gov Oxygen can also react with the benzoyl radical, leading to different final products like benzoic acid. osti.gov The photochemistry is also strongly influenced by both thermal and photochemical fragmentations of the α,α-dimethoxybenzyl radical, and a resulting light intensity dependence of product distributions has been noted. rsc.org

Table 2: Influence of Environmental Factors
FactorEffectReference
Molecular OxygenIncreases quantum yield of DMPA disappearance; quenches benzoyl radicals. osti.gov
Light IntensityAffects product distribution due to fragmentation of the α,α-dimethoxybenzyl radical. rsc.org
Solvent PolarityCan influence the energies of nπ* and ππ* states, thereby affecting intersystem crossing rates. researchgate.net

Mechanistic Investigations of 2,2 Dimethoxy 2 Phenylacetophenone in Photopolymerization Systems

Photoinitiation Efficiency and Radical Propagation Kinetics

Upon absorption of UV radiation, DMPA undergoes α-cleavage (Norrish Type I reaction) to generate a benzoyl radical and an α,α-dimethoxybenzyl radical. rsc.orgresearchgate.netresearchgate.net Both of these radical fragments can potentially initiate polymerization. scispace.com DMPA is recognized as an efficient photoinitiator, capable of achieving fast reaction rates and high monomer conversion even at low concentrations. researchgate.net

The efficiency of DMPA is particularly notable in the polymerization of thick sections (e.g., ~2 mm) of methacrylate (B99206) monomers. researchgate.netcenmed.com Studies have shown that concentrations as low as 0.25% by weight can produce rapid polymerization. researchgate.net The polymerization rate generally increases with the concentration of the photoinitiator; however, this trend is not limitless and is subject to other effects discussed later. researchgate.net The kinetics of polymerization initiated by DMPA are also influenced by the Trommsdorff effect (autoacceleration) and thermal autocatalysis, which are characteristic of free-radical systems. rsc.org

Polymer End-Group Analysis and Chain Initiation Mechanisms

Analysis of the final polymer structure provides insight into the initiation mechanism. Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have been employed to study the polymer end-groups formed during the photopolymerization of methyl methacrylate (MMA) initiated by DMPA. scispace.com

These studies reveal that the two primary radical fragments generated from DMPA photolysis exhibit significantly different reactivities toward the monomer. researchgate.netscispace.com The benzoyl radical fragment actively participates in the initiation process and is identifiable as an end-group on the resulting polymer chains. scispace.com In contrast, the acetal (B89532) radical (α,α-dimethoxybenzyl radical) is generally not found as a polymer end-group, suggesting it is less reactive or "passive" in initiating polymerization. researchgate.netscispace.com This indicates that a cleaner, more specific initiation process occurs with the benzoyl radical when DMPA is used. scispace.com The complexity of the resulting polymer spectra can increase with higher laser intensity during initiation, but DMPA generally produces a cleaner initiation process compared to other initiators like benzoin. scispace.com

Role in Free Radical Photopolymerization of (Meth)acrylates

DMPA is extensively used as a photoinitiator for the free-radical polymerization of various monomers, particularly acrylates and methacrylates. wikipedia.orgchemicalbook.com Its effectiveness has been demonstrated in the polymerization of monomers like methyl methacrylate (MMA) and in the formulation of resins based on BisTEG (triethylene glycol dimethacrylate) and UDMA (urethane dimethacrylate). researchgate.netscispace.com

It is also a key component in thiol-ene polymerization systems, a type of step-growth radical polymerization. rsc.org While some thiol-ene reactions can proceed without an initiator, the inclusion of DMPA ensures a more complete reaction, which is especially important in thick samples. rsc.org DMPA's ability to efficiently generate radicals makes it suitable for creating crosslinked polymer networks, such as those used in UV-curing silicone rubber and interpenetrating polymer networks. cenmed.comrsc.org The efficiency of DMPA in these systems is often compared to other photoinitiator systems, such as the camphorquinone (B77051) (CQ)/amine system used in dental composites. researchgate.net

Mechanisms of Oxygen Inhibition and Mitigation Strategies

Oxygen is a well-known inhibitor of free-radical polymerizations. researchgate.net Its inhibitory action occurs through two primary mechanisms: quenching the excited triplet state of the photoinitiator and scavenging the generated free radicals. researchgate.net In the case of Type I photoinitiators like DMPA, which have very short triplet state lifetimes, the quenching of the excited state is generally negligible. researchgate.net

The primary mechanism of oxygen inhibition in DMPA-initiated systems is the scavenging of the carbon-centered free radicals (R•). researchgate.net Oxygen reacts very efficiently with these radicals to form peroxy radicals (ROO•). This reaction successfully competes with the radical's addition to a monomer unit, thus preventing the propagation of the polymer chain. researchgate.net This inhibition leads to an induction period at the beginning of the polymerization, during which dissolved oxygen is consumed.

Mitigation of oxygen's inhibitory effects is crucial for achieving efficient polymerization. One common strategy is to work under an inert atmosphere, such as nitrogen, to displace the oxygen from the resin formulation. researchgate.net Another approach is to increase the initiation rate by using higher intensity light sources. researchgate.net This boosts the production of primary radicals, helping to consume the available oxygen more rapidly and allowing polymerization to proceed. researchgate.net

Influence of DMPA Concentration on Polymerization Rate and Conversion

The concentration of DMPA has a direct and significant impact on the rate of polymerization and the final monomer conversion.

DMPA Concentration (wt %)Polymerization RateFinal ConversionObservations
0.125 LowerLowerThe rate and conversion are limited by the number of initiating radicals. researchgate.net
0.25 HigherHighA significant increase in polymerization rate is observed compared to 0.125 wt %. researchgate.net
0.5 Similar to 0.25 wt %Similar to 0.25 wt %The rate does not increase further due to the screening effect. researchgate.net

As shown in the table, increasing the DMPA concentration from 0.125 wt % to 0.25 wt % leads to a faster reaction and higher conversion in methacrylate resins. researchgate.net However, a further increase to 0.5 wt % does not yield a corresponding increase in polymerization rate or conversion; the profiles for 0.25 wt % and 0.5 wt % are very similar. researchgate.net This plateau is attributed to the screening effect caused by excessive photoinitiator levels. researchgate.net Therefore, an optimum concentration exists for a given sample thickness to achieve the maximum cure rate. researchgate.net

At high concentrations, the DMPA molecules near the surface of the sample absorb a significant portion of the incident UV light. researchgate.net This phenomenon, known as the screening effect or attenuation, prevents sufficient light from penetrating into the deeper layers of the material. researchgate.net The light intensity decreases exponentially with depth according to the Beer-Lambert law. researchgate.net

Advanced Polymerization Techniques Utilizing DMPA

Beyond standard free-radical polymerization, DMPA is utilized in more advanced and controlled polymerization methods.

Radical-Induced Cationic Frontal Polymerization: In this technique, DMPA is used as a radical photoinitiator in conjunction with a salt like an iodonium (B1229267) salt. rsc.org Upon irradiation, DMPA produces carbon-centered radicals. These radicals are then oxidized by the iodonium salt to generate carbocations, which in turn initiate a cationic polymerization of monomers like oxetanes. rsc.org This method effectively sensitizes the system to longer wavelengths (above 300 nm) where DMPA absorbs but the iodonium salt does not. rsc.org

Controlled/Living Radical Polymerization (LRP): While DMPA is a conventional free-radical initiator, it can be used in systems that aim for controlled polymerization characteristics. For instance, its use has been compared with LRP techniques in creating imprinted polymers, where LRP methods resulted in polymers with higher binding affinity and capacity. nih.gov LRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT), are designed to minimize termination reactions and allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity. cmu.eduresearchgate.netyoutube.com

Two-Photon Polymerization (TPP): TPP is a high-resolution 3D printing technique that can fabricate micro- and nanoscale structures. nih.gov While some TPP systems are designed to work without a photoinitiator, initiators are often used. researchgate.net DMPA, as a source of radicals, can be incorporated into photoresist formulations for such advanced lithographic applications. nih.gov

Pulsed Laser Polymerization (PLP) Studies

Pulsed laser polymerization (PLP) has been employed to investigate the intricacies of polymerization processes, including the behavior of photoinitiators like 2,2'-Dimethoxy-2-phenylacetophenone (DMPA). Studies have utilized PLP to examine the polymer end groups formed during the photoinitiation process of methyl methacrylate (MMA) homopolymerization. scispace.com In these experiments, DMPA was used as the photoinitiator to trigger the polymerization of MMA in bulk at low temperatures, such as -34°C. scispace.com

The primary analytical technique coupled with PLP in these investigations is matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. scispace.com This powerful combination allows for the detailed characterization of the resulting polymer chains, specifically identifying the chemical nature of the end groups that originate from the photoinitiator fragments. scispace.com The photolysis of DMPA under UV irradiation results in an α-cleavage, generating a benzoyl radical and an α,α-dimethoxybenzyl radical. researchgate.net These radicals then initiate the polymerization of monomer units. researchgate.net

Research has focused on elucidating the polymer end groups formed during this photoinitiation process. scispace.com The use of MALDI-TOF mass spectrometry provides direct evidence of the initiator-derived fragments incorporated into the polymer structure, offering insights into the efficiency and mechanism of initiation by DMPA. scispace.com Furthermore, investigations have assessed the efficiency of DMPA for the photopolymerization of methacrylate monomers in thick sections (approximately 2 mm), finding it effective even at low concentrations. scispace.comresearchgate.net However, at higher concentrations (e.g., above 0.25 wt %), a "screening effect" can occur, where excessive DMPA levels and the formation of light-absorbing photoproducts reduce the light penetration and limit the photoinitiation rate in deeper layers of the sample. scispace.comresearchgate.net

Table 1: Summary of PLP Study on MMA with DMPA This table is interactive and can be sorted by clicking on the headers.

Parameter Details Source
Monomer Methyl methacrylate (MMA) scispace.com
Photoinitiator This compound (DMPA) scispace.com
Polymerization Type Bulk Homopolymerization scispace.com
Temperature -34 °C scispace.com
Analytical Method Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry scispace.com

| Objective | Investigate polymer end groups formed during the photoinitiation process. | scispace.com |

Controlled Radical Polymerization (CRP) Applications

This compound (DMPA) has been integrated into controlled radical polymerization (CRP) systems to achieve well-defined polymers. acs.org Specifically, it has been used as a photoinitiator in photo-induced nitroxide-mediated polymerization (photo-NMP). acs.org In this approach, DMPA works in conjunction with photosensitive nitroxide compounds that act as mediators. acs.org

One notable application involved the photo-NMP of methyl methacrylate (MMA). acs.org Researchers synthesized photosensitive TEMPO-based nitroxides incorporating chromophores like benzophenone. acs.org The strategy relies on efficient energy transfer to cleave the C–O bond of the mediator. acs.org By combining these photosensitive nitroxides with DMPA as the external photoinitiator, successful polymerization of MMA was achieved. acs.org

This dual system demonstrated key characteristics of a controlled polymerization process. The resulting polymers exhibited a linear growth of the number-average molecular weight (Mn) with increasing monomer conversion. acs.org Additionally, the polymers possessed narrow molar mass distributions, with dispersity (Đ) values in the range of 1.3 to 1.4, indicating a good level of control over the polymerization process. acs.org The function of DMPA in this system is to generate the initial radicals that start the polymerization, which is then controlled by the reversible termination with the photosensitive nitroxide mediator. acs.org

Table 2: Application of DMPA in Photo-NMP of MMA This table is interactive and can be sorted by clicking on the headers.

System Component Role/Compound Findings Source
Polymerization Type Photo-Nitroxide-Mediated Polymerization (Photo-NMP) - acs.org
Monomer Methyl methacrylate (MMA) - acs.org
Photoinitiator This compound (DMPA) Initiates radical polymerization acs.org
Mediator Photosensitive TEMPO-based nitroxides Controls polymerization acs.org

| Polymer Characteristics | - | Linear growth of Mn with conversion; Dispersity (Đ) = 1.3–1.4 | acs.org |

Thiol-Ene Photopolymerization Mechanisms

This compound (DMPA) is a frequently utilized photoinitiator in thiol-ene photopolymerization systems. rsc.org Thiol-ene polymerization is a type of photo-click chemistry characterized by a step-growth radical mechanism. rsc.orgresearchgate.net The fundamental process involves two alternating key steps: the propagation of a thiol radical across an '-ene' functional group, followed by a chain transfer reaction where a hydrogen atom is abstracted from a thiol molecule by the newly formed carbon-centered radical. rsc.org This regenerates a thiyl radical, which can then participate in the next propagation step.

While some thiol-ene reactions can proceed without a photoinitiator, the inclusion of one like DMPA is crucial for ensuring a complete and efficient reaction, particularly when curing thick specimens. rsc.org The photoinitiator, upon exposure to UV light, generates the initial radicals that trigger the polymerization cascade. wikipedia.org

Table 3: Components and Mechanism in Thiol-Ene Photopolymerization This table is interactive and can be sorted by clicking on the headers.

Feature Description Source
Reaction Type Thiol-Ene Photo-Click Reaction rsc.org
Mechanism Step-wise radical process: 1. Thiol radical propagation across an -ene. 2. Chain transfer via hydrogen abstraction from a thiol. rsc.org
Role of DMPA Photoinitiator: Generates initial radicals to start the polymerization cascade, ensuring complete reaction. rsc.org
Key Advantage Low sensitivity to oxygen inhibition due to efficient chain transfer from thiols. rsc.orgradtech.org

| System Variations | Can be combined with acrylates to form ternary systems that also benefit from reduced oxygen inhibition. | radtech.org |

Advanced Spectroscopic Characterization of 2,2 Dimethoxy 2 Phenylacetophenone Photoreactions

UV-Visible Spectroscopy for Absorption Characteristics and Photodecomposition Monitoring

UV-Visible spectroscopy is a fundamental tool for investigating the light-absorbing properties of DMPA and monitoring its degradation over time. The absorption spectrum of DMPA is a key factor in its efficiency as a photoinitiator, as it must overlap with the emission spectrum of the light source used for curing. sigmaaldrich.com

Studies have shown that upon UV irradiation, the concentration of DMPA decreases, which is accompanied by the formation of photoproducts that also absorb light. researchgate.net This can lead to a "screening effect," where the newly formed products compete with the remaining DMPA for light absorption, potentially reducing the efficiency of the photoinitiation process, especially in thicker samples. researchgate.net The monitoring of changes in the UV-Vis spectrum over time, therefore, provides valuable data on the kinetics of DMPA photodecomposition and the formation of light-absorbing byproducts. researchgate.net

Key UV-Vis Spectroscopic Data for DMPA:

ParameterValue/ObservationReference
Recommended Wavelength Range253–577 nm researchgate.net
Effect of IrradiationDecrease in DMPA absorption, increase in photoproduct absorption. researchgate.net

Mass Spectrometry Techniques for Radical and Photoproduct Identification

Mass spectrometry (MS) is an indispensable technique for identifying the various radical species and stable photoproducts generated during the photoreactions of DMPA. researchgate.net Different MS methods offer unique advantages in analyzing the complex mixtures that result from these reactions.

MALDI-TOF MS is particularly useful for analyzing the end groups of polymers initiated by DMPA, providing direct evidence of which radical fragments participate in the initiation process. scispace.com In this technique, a laser is used to desorb and ionize sample molecules that have been co-crystallized with a matrix. utoronto.ca The time it takes for the ions to travel through a flight tube to the detector is then measured, which allows for the determination of their mass-to-charge ratio. utoronto.ca

Research using MALDI-TOF MS has demonstrated that the benzoyl radical fragment generated from the photolysis of DMPA is the primary initiator of polymerization, while the acetal (B89532) radical fragment is generally not found as a polymer end group. scispace.com The complexity of the resulting spectra can increase with higher laser intensity, indicating more intricate reaction pathways. scispace.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and non-polar compounds in the liquid phase. frontiersin.orgresearchgate.net It has been successfully employed to study the photoproducts of DMPA. ESI-MS can be used to identify a range of reaction products, providing valuable information for elucidating the fragmentation pathways of the initiator. nih.gov

High-resolution ESI-MS has been used to confirm the elemental composition of various photoproducts, lending further support to proposed reaction mechanisms. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for identifying volatile and semi-volatile compounds that may leach from a material after it has been cured using DMPA. In GC-MS, the mixture is first separated by gas chromatography, and then the individual components are analyzed by mass spectrometry. nih.gov

GC-MS analysis of DMPA photoproducts has identified several key compounds, including methyl benzoate (B1203000) and benzil (B1666583), which provide further insight into the secondary reactions of the initial radical fragments.

Identified DMPA Photoproducts by GC-MS:

PhotoproductMolecular Weight ( g/mol )
Methyl Benzoate136.15
Benzil210.23

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and study of species with unpaired electrons, such as free radicals. libretexts.orgutexas.edu This makes it an invaluable tool for investigating the primary radical intermediates formed during the photolysis of DMPA. rsc.org

ESR studies have been instrumental in identifying and characterizing the benzoyl and α,α-dimethoxybenzyl radicals that are generated upon the photocleavage of DMPA. rsc.org The technique can provide information about the structure and environment of these transient species, which is crucial for understanding their subsequent reactions. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, researchers can confirm the structures of the various products formed, such as methyl benzoate and other derivatives. rsc.org This information, combined with data from other spectroscopic techniques, allows for a comprehensive understanding of the complex photochemical transformations of DMPA.

Computational Chemistry and Modeling of 2,2 Dimethoxy 2 Phenylacetophenone Photoreactivity

Quantum Chemical Calculations of Electronic Structure and Excited States

To comprehend the photoreactivity of a molecule like DMPA, it is essential to first understand its electronic landscape. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose. For acetophenone-type initiators, DFT calculations, such as those using the BP86 functional with a def2-SV(P) basis set, have been employed to determine the optimized ground-state geometries. rsc.org Such calculations are foundational for understanding the molecule's stability and preferred conformation before it absorbs light.

Upon absorption of UV light, DMPA transitions from its electronic ground state to an excited state. Time-resolved spectroscopic studies on analogous acetophenone (B1666503) derivatives, like 2-hydroxy-2,2-dimethylacetophenone (HDMA), have shown that the formation of a triplet excited state can occur rapidly, within picoseconds of excitation. nih.gov The properties of these excited states are critical as they are the precursors to the bond-breaking events that generate radicals. Theoretical investigations into related systems have explored the photophysics and reactivity of excited states, providing a framework for understanding how the electronic distribution changes upon excitation and influences the subsequent chemical pathways. rsc.org For instance, in other photosensitizers, the nature of the lowest-lying excited states can determine the efficiency of energy transfer or electron transfer processes. rsc.org While specific calculations on DMPA are not extensively reported in the reviewed literature, the methodologies applied to similar compounds provide a clear roadmap for future computational studies.

Theoretical Prediction of Photochemical Cleavage Pathways

The hallmark of a Type I photoinitiator like DMPA is its propensity to undergo α-cleavage upon excitation. osti.gov This bond scission event is the primary source of the initiating radicals. Computational modeling has been instrumental in mapping out the potential energy surfaces of such reactions, providing a detailed picture of the cleavage process.

For the related compound HDMA, molecular modeling has revealed the existence of multiple stable conformations in the ground state, with the most stable one influencing the molecule's electronic properties. nih.gov Upon excitation, the molecule can access a triplet state with a significantly different geometry. nih.gov The computation of the potential energy surface along the reaction coordinate for the dissociation reaction has successfully predicted the cleavage pathway, showing an electronic state crossing that leads to the final products. nih.gov This theoretical approach allows for the calculation of the activation energy for the cleavage process and an estimation of the reaction timescale, which for HDMA in the gas phase was predicted to be around 100 picoseconds. nih.gov

Experimental studies on DMPA have identified the primary cleavage products as the α,α-dimethoxybenzyl and benzoyl radicals. rsc.orgresearchgate.net The formation of these radicals is understood to occur from a short-lived triplet state. researchgate.net Theoretical predictions for DMPA would involve calculating the energy profile of the C-C bond cleavage connecting the carbonyl group and the phenyl ring with two methoxy (B1213986) substituents. Such calculations would help to quantify the energy barrier for this process and understand how the electronic structure of the excited state facilitates this specific bond rupture.

Simulation of Radical Reactivity and Polymerization Kinetics

Detailed kinetic data on the self-termination, fragmentation, and addition reactions of the radicals derived from DMPA, such as the dimethoxybenzyl and benzoyl radicals, have been obtained through experimental techniques. rsc.org Computational simulations of radical polymerization, often employing kinetic Monte Carlo methods or solving sets of differential equations, can provide a theoretical framework for understanding these complex reaction networks.

Simulations of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been used to examine the kinetics and the complex behavior of the apparent external orders of reactants. cmu.edu These simulations can follow the concentrations of all species and the evolution of the polymer chain distributions. cmu.edu While not directly applied to the specific free-radical polymerization initiated by DMPA in the reviewed literature, these simulation methodologies are highly relevant. They could be adapted to model the initiation, propagation, and termination steps involving the radicals generated from DMPA, providing insights into how factors like initiator concentration and light intensity influence the polymerization rate and the final polymer properties.

High-Throughput Computational Screening for Photoinitiator Design

The knowledge gained from computational studies on existing photoinitiators like DMPA can be leveraged for the in-silico design of new and improved initiators. High-throughput computational screening is an emerging approach that allows for the rapid evaluation of large libraries of candidate molecules for specific properties.

This methodology involves creating a virtual library of potential photoinitiators and then using computational tools to predict key performance indicators, such as their absorption spectra, cleavage efficiency, and the reactivity of the resulting radicals. While the direct application of high-throughput screening for acetophenone-based photoinitiators is not yet widely documented, the principles have been successfully applied to other areas, such as the screening of polymeric photocatalysts. rsc.org In such studies, low-cost computational workflows are used to screen vast chemical spaces and probe the effects of composition and conformation on performance. rsc.org

For the design of novel photoinitiators, a high-throughput screening workflow could involve:

Generating a virtual library of acetophenone derivatives with diverse substituents.

Performing rapid DFT calculations to predict their UV-Vis absorption spectra.

Using computational models to estimate the efficiency of α-cleavage and the stability of the resulting radicals.

Identifying promising candidates for further experimental validation.

This approach holds the potential to accelerate the discovery of new photoinitiators with tailored properties, such as absorption at longer wavelengths (for curing thicker samples or with safer light sources) or higher initiation efficiencies.

Structural Modifications and Derivatives of 2,2 Dimethoxy 2 Phenylacetophenone for Enhanced Performance

Design Principles for Improved Spectroscopic Properties

The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at specific wavelengths. For DMPA, a key focus has been to shift its absorption profile to longer wavelengths, particularly into the visible light spectrum. This is crucial for applications where deeper curing and the use of safer, less-damaging light sources are desired. researchgate.net

Computational chemistry has emerged as a powerful tool in this endeavor. By modeling the electronic structure of DMPA and its potential derivatives, researchers can predict their UV-Vis absorption spectra. radtech.org This allows for a more targeted approach to synthesis, saving time and resources. The primary goal is to modify the chromophore, the light-absorbing part of the molecule, to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). radtech.org Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings of the DMPA scaffold can effectively tune these energy levels and, consequently, the absorption wavelength.

Strategies for Enhanced Solubility

The solubility of a photoinitiator in a given monomer or polymer matrix is critical for achieving a homogeneous polymerization mixture and ensuring uniform curing. While DMPA exhibits good solubility in many common formulations, enhancing its solubility can broaden its applicability, especially in aqueous systems or with highly viscous resins.

One effective strategy involves the introduction of polar functional groups into the DMPA structure. For instance, incorporating groups like carboxyl (-COOH) or hydroxyl (-OH) can increase the molecule's polarity and its affinity for polar solvents and monomers. geosc.comgeosc.com This approach is analogous to the use of dimethylolpropionic acid (DMPA), a different compound with the same acronym, which is utilized to impart water solubility to resins through its carboxyl and hydroxyl groups. geosc.comgeosc.comspecialchem.com

Another approach to improve solubility is through the formation of more soluble derivatives or by using co-solvents. Techniques such as creating solid dispersions, where the photoinitiator is molecularly dispersed within a polymer matrix, can also prevent crystallization and improve its effective solubility. nih.govnih.gov The principle of particle size reduction, including micronization and the formation of nanoparticles, can also enhance the dissolution rate and apparent solubility of poorly soluble compounds. ptfarm.pldovepress.comiipseries.org

Synthesis and Evaluation of Novel DMPA-Based Photoinitiators

The synthesis of novel DMPA-based photoinitiators often involves multi-step chemical reactions to introduce desired functional groups or to extend the conjugated system of the molecule. For example, researchers have successfully synthesized derivatives with extended conjugation, leading to a significant red-shift in their absorption spectra, enabling activation by visible light. researchgate.net

The evaluation of these new photoinitiators is a comprehensive process. Key performance metrics include:

Photopolymerization Kinetics: Techniques like photo-differential scanning calorimetry (photo-DSC) and real-time infrared (RT-IR) spectroscopy are used to monitor the rate and degree of monomer conversion. Studies have shown that some cleavage-type initiators, like certain DMPA derivatives, can generate twice the amount of radicals compared to other systems, leading to improved reactivity. nih.gov

Quantum Yield: This measures the efficiency of radical generation upon light absorption. Higher quantum yields translate to a more efficient initiation process. nih.gov

Bleaching Properties: For applications involving thick coatings or composites, photoinitiators that become more transparent upon exposure to light (photobleaching) are highly desirable as they allow light to penetrate deeper into the material. rsc.org

The performance of these novel initiators is often compared to that of the parent DMPA molecule and other commercially available photoinitiators under identical conditions to accurately assess their improvements.

Structure-Activity Relationship Studies for Modified DMPA Analogues

Understanding the relationship between the chemical structure of a DMPA analogue and its photoinitiating activity is fundamental to the rational design of new and improved compounds. These studies systematically vary the substituents on the DMPA scaffold and correlate these changes with performance metrics.

For example, the introduction of different substituents can influence:

The rate of α-cleavage: The primary photochemical reaction for DMPA involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom to form a benzoyl radical and a substituted benzyl (B1604629) radical. radtech.org The nature of the substituents can affect the stability of these resulting radicals and thus the efficiency of the cleavage process.

Reactivity of the generated radicals: The ability of the generated radicals to initiate polymerization is also a critical factor. The electronic and steric properties of the substituents can influence the reactivity of the radicals towards monomer molecules.

By systematically analyzing these relationships, researchers can build predictive models that guide the design of next-generation photoinitiators with tailored properties for specific applications. This approach is similar to the structure-activity relationship (SAR) studies conducted in drug discovery to optimize the efficacy of therapeutic compounds. nih.gov

Degradation Pathways and Photoproduct Analysis of 2,2 Dimethoxy 2 Phenylacetophenone

Identification of Primary and Secondary Photoproducts

Upon exposure to ultraviolet (UV) radiation, 2,2'-dimethoxy-2-phenylacetophenone undergoes α-cleavage, a primary photochemical reaction. researchgate.net This fragmentation generates two primary radical species: the benzoyl radical and the α,α-dimethoxybenzyl radical. researchgate.netrsc.org

Subsequent reactions of these primary radicals lead to the formation of a variety of secondary photoproducts. The benzoyl radical is known to initiate the polymerization process. scispace.com In contrast, the α,α-dimethoxybenzyl radical can undergo further thermal and photochemical fragmentation. rsc.org Studies have identified several key photoproducts resulting from these degradation pathways. In the photolysis of this compound, major products include methyl benzoate (B1203000), while minor products such as benzaldehyde, benzophenone, benzil (B1666583), and acetophenone (B1666503) have also been detected. researchgate.net

Table 1: Primary and Secondary Photoproducts of this compound

Product Type Compound Name
Primary RadicalBenzoyl radical
Primary Radicalα,α-Dimethoxybenzyl radical
Secondary PhotoproductMethyl benzoate
Secondary PhotoproductBenzaldehyde
Secondary PhotoproductBenzophenone
Secondary PhotoproductBenzil
Secondary PhotoproductAcetophenone

This table summarizes the key radical and stable molecular products formed during the photodegradation of this compound.

Mechanisms of Photochemical and Thermal Fragmentation of Radicals

The photochemistry of this compound is significantly shaped by the subsequent reactions of the initially formed radicals, particularly the α,α-dimethoxybenzyl radical. rsc.org This radical is susceptible to both thermal and photochemical fragmentation, leading to a complex mixture of products. rsc.orgrsc.org

Methodologies for Photoproduct Isolation and Characterization

A variety of analytical techniques are employed to isolate and characterize the photoproducts of this compound. These methods are essential for elucidating the complex reaction mechanisms and understanding the impact of photoproducts on polymerization.

Product analysis, often coupled with spectroscopic techniques, provides detailed information about the chemical structures of the degradation products. rsc.org Techniques such as gas chromatography (GC) can be used for the separation and quantification of volatile photoproducts. thermofisher.com

Advanced mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and electrospray ionization mass spectrometry (ESI-MS), have proven invaluable for probing the mechanisms of free radical polymerization and identifying the end groups of polymer chains formed during the initiation process. scispace.comresearchgate.net These methods allow for a detailed analysis of the polymer structure and provide insights into the reactivity of the radical fragments generated from the photoinitiator. scispace.com Additionally, spectroscopic methods like optical and electron spin resonance (ESR) spectroscopy are used to study the radical species involved in the photochemical reactions. rsc.orgrsc.org

Research Applications and Advanced Materials Science Utilizing 2,2 Dimethoxy 2 Phenylacetophenone

Role in 3D Printing and Additive Manufacturing Processes

The ability of 2,2'-Dimethoxy-2-phenylacetophenone to rapidly and reliably initiate polymerization upon UV exposure makes it a key component in photopolymer-based 3D printing and additive manufacturing. medchemexpress.com It is integral to curing liquid resins layer by layer to build complex three-dimensional structures.

In the fabrication of hydrogel materials, this compound is employed to initiate the cross-linking of hydrophilic polymer chains. While not exclusively used for hydrogels, its primary function in polymerizing acrylic acid and acrylate (B77674) monomers is directly applicable to the creation of hydrogel networks. chemicalbook.comuvabsorber.com The photoinitiator's role is to absorb UV light and generate the necessary free radicals that drive the polymerization of monomer solutions, resulting in the formation of a cross-linked, water-swellable hydrogel structure. The UV irradiation promotes the cross-linking and can be used to form an interpenetrating polymeric network. researchgate.net

This compound is utilized in microfabrication processes that rely on photopolymerization to create intricate, small-scale components. It can be used as an initiator in the process of manufacturing an integrated circuit. wikipedia.org Its efficiency in polymerizing methacrylate (B99206) monomers, even in thick sections of approximately 2mm, is a significant advantage. sigmaaldrich.comcenmed.comsigmaaldrich.com This capability is crucial for creating well-defined micro-scale features, where precise control over the polymerization process is essential. The initiator's response to UV light allows for the spatial and temporal control needed to solidify specific patterns within a liquid resin, forming the basis of micro-parts and devices. researchgate.net

Integration into Advanced Polymer Composites and Coatings

This compound is widely integrated into the formulation of advanced polymer composites and coatings. medchemexpress.comuvabsorber.com As a UV curing agent, it is essential for producing solvent-free, rapidly curing systems for materials like paper and metal paints. chemicalbook.comuvabsorber.com When added to a resin formulation, it initiates the polymerization and crosslinking of polymers such as unsaturated polyesters and acrylates upon UV exposure. chemicalbook.comuvabsorber.com This process hardens the liquid coating into a durable, protective film or solid composite matrix. medchemexpress.com Its use is prevalent in UV-curable coatings and inks, where rapid curing times are a significant manufacturing advantage. chemicalbook.com

Development of Photo-Crosslinkable Systems for Specific Material Properties

The development of specialized materials with tailored properties often relies on precisely controlled photo-crosslinking reactions, a process frequently enabled by this compound. By initiating radical polymerization, it helps form cross-linked polymer networks that define the final characteristics of the material. wikipedia.org

In the formulation of conductive adhesives, this compound serves as the photoinitiator that solidifies the adhesive matrix. medchemexpress.com The compound is incorporated into a resin that contains conductive fillers. Upon exposure to UV light, it generates free radicals that polymerize the resin, creating a solid, cross-linked polymer that binds the conductive particles together and adheres to the desired surfaces. medchemexpress.com This process allows for the rapid, controlled curing of the adhesive without the need for high-temperature thermal processes.

This compound is used as a photoinitiator in the preparation of UV-curing silicone rubber. sigmaaldrich.comcenmed.com This application leverages a thiol-ene reaction mechanism to produce materials with excellent mechanical properties and thermal stability. sigmaaldrich.comcenmed.com Silicone rubber formulations containing this initiator can be cured quickly through radical polymerization upon UV irradiation. shinetsusilicone-global.com This method provides an alternative to traditional heat-curing systems, offering advantages in processing speed and energy efficiency. shinetsusilicone-global.com The modification of resins with silicones can improve properties such as flexibility and impact resistance in the final cured product. radtech.org

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,2-dimethoxy-1,2-diphenylethan-1-one wikipedia.orgthermofisher.com
Synonyms α,α-Dimethoxy-α-phenylacetophenone, Benzil (B1666583) α,α-dimethyl acetal (B89532), DMPA, Irgacure 651, Omnirad BDK wikipedia.orguvabsorber.comsigmaaldrich.comfishersci.com
Molecular Formula C₁₆H₁₆O₃ wikipedia.orgthermofisher.com
Molecular Weight 256.30 g·mol⁻¹ wikipedia.orgsigmaaldrich.com
Appearance White to off-white crystalline powder thermofisher.comfishersci.com
Melting Point 64 - 70 °C (147.2 - 158 °F) uvabsorber.comthermofisher.comfishersci.com
CAS Number 24650-42-8 wikipedia.orgsigmaaldrich.comthermofisher.com

Polymer Microarrays

While detailed research explicitly focusing on the use of this compound for the fabrication of polymer microarrays is not extensively detailed in the provided research, its fundamental role as a photoinitiator is critical for processes that are foundational to creating such technologies. wikipedia.orgmedchemexpress.com Polymer microarrays are powerful tools for high-throughput screening of material properties and biological interactions. The creation of these arrays often involves spatially controlled polymerization on a substrate, a process where photoinitiators like this compound are essential.

This compound is utilized in the preparation of various polymers, including acrylate polymers, which are common components of microarrays. wikipedia.org Its function is to absorb UV light and generate free radicals, which in turn initiate the cross-linking reactions necessary to cure coating materials and form adhesive layers. medchemexpress.com This characteristic is leveraged in applications such as the preparation of conductive adhesives, 3D printing materials, and medical coatings. medchemexpress.com

One relevant application is the grafting of polymers from surfaces. For instance, a silane-functionalized derivative of this compound has been used to graft n-butyl methacrylate from silica (B1680970) surfaces. mdpi.com In this process, photolysis of the surface-bound initiator generates a benzoyl-type radical that remains attached to the surface, while a free dimethoxybenzyl radical is also formed. mdpi.com This surface-initiated polymerization is a key technique that can be adapted for creating the patterned polymer spots characteristic of a microarray.

The general mechanism involves the UV-induced decomposition of this compound into an initiating benzoyl radical and a passive acetal radical. researchgate.net This initiation of radical polymerization is a versatile method for creating structured and functional polymer surfaces.

Application in Photocurable Resins for Dental Materials

In the field of dental materials, this compound (DMPA) is investigated as a highly efficient photoinitiator for the polymerization of methacrylate-based restorative materials. nih.govresearchgate.net Its primary advantage lies in its colorless nature, which makes it aesthetically superior to the commonly used camphorquinone (B77051) (CQ)/amine initiator system that imparts a yellowish tint to restorations. nih.gov Furthermore, DMPA does not require an amine co-initiator, simplifying the resin formulation. nih.govresearchgate.net

The polymerization mechanism initiated by DMPA involves a free-radical process. nih.gov Upon exposure to UV radiation, DMPA undergoes photocleavage to generate free radicals that initiate the polymerization of methacrylate monomers, such as those used in dental composites. nih.govrsc.org This process converts the liquid monomer into a solid, crosslinked polymer network, forming the final restorative material. wikipedia.org

Additionally, the photodecomposition of DMPA can lead to the formation of photoproducts that also absorb light, further contributing to the screening effect and limiting the depth of cure. nih.govresearchgate.net To counteract this, higher intensity light sources can be employed to increase the rate of primary radical production and ensure more uniform polymerization throughout the material. nih.govresearchgate.net

The table below summarizes the effect of DMPA concentration on the polymerization of a BisTEG (a type of dimethacrylate monomer) resin.

Table 1: Effect of DMPA Concentration on Polymerization

DMPA Concentration (wt%) Polymerization Rate Conversion Profile (vs. time) Noteworthy Effects
0.125 Slower Gradual increase -
0.25 Faster than 0.125% Similar to 0.5% Optimal concentration for fast reaction and high conversion
0.5 Similar to 0.25% Similar to 0.25% Potential for screening effect, limiting cure depth

Q & A

Q. What are the standard synthetic protocols for 2,2'-dimethoxy-2-phenylacetophenone in academic research?

The synthesis typically involves radical-initiated polymerization or photochemical methods. For example, in polymer chemistry, it is prepared by combining reagents such as L-lactide with catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions. The compound is purified via recrystallization from solvents like ethyl acetate, with rigorous drying steps to ensure high purity (>99%) . Characterization includes melting point verification (67–70°C), SMILES/InChI validation, and spectroscopic analysis (e.g., NMR, FTIR) to confirm structural integrity .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

Key methods include:

  • Melting Point (mp) Analysis : Confirms consistency with literature values (67–70°C) .
  • Spectroscopy : NMR (¹H/¹³C) to validate methoxy and acetophenone groups; FTIR for carbonyl (C=O) and aromatic C-H stretching bands.
  • Chromatography : HPLC or GC-MS to assess purity (>99%) and detect trace impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (C₁₆H₁₆O₃) .

Q. How is this compound utilized in hydrogel fabrication for biomedical applications?

The compound acts as a photoinitiator in polyacrylamide hydrogels. A precursor solution containing acrylamide/bis-acrylamide, ammonium persulfate, and 2% (w/v) this compound is polymerized under UV light. Oxygen-free conditions (e.g., N₂ flow) are critical to prevent radical quenching, enabling controlled pore sizes (10–50 nm) for biomolecule fractionation .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical behavior of this compound in radical-initiated polymerizations?

Upon UV irradiation, the compound undergoes α-cleavage to generate benzoyl and dimethoxybenzyl radicals. These radicals initiate polymerization but are subject to secondary reactions:

  • Thermal Fragmentation : Dimethoxybenzyl radicals decompose into methoxybenzene derivatives, altering reaction kinetics .
  • Self-Termination : Radical recombination reduces initiator efficiency, requiring optimization of light intensity and monomer concentration . ESR and CIDNP studies reveal that photofragmentation pathways dominate under high-intensity UV, necessitating precise control of reaction conditions .

Q. How can contradictions in reported initiator efficiency values be resolved?

Discrepancies arise from differences in experimental setups (e.g., oxygen presence, light intensity). Kurdikar and Peppas (1994) developed a theoretical model incorporating radical termination, fragmentation, and monomer reactivity ratios. For example, their model predicted an initiator efficiency of 0.65–0.75 for acrylonitrile polymerization, aligning with experimental data when oxygen scavengers (e.g., TEMPO) were used . Methodological recommendations include:

  • Oxygen Exclusion : Use degassed solvents and inert atmospheres.
  • Real-Time Monitoring : FT-NIR or Raman spectroscopy to track monomer conversion and radical lifetimes .

Q. What strategies optimize this compound’s performance in oxygen-sensitive polymerizations?

  • Co-Initiators : Add reducing agents (e.g., amines) to regenerate active radicals and mitigate oxygen inhibition .
  • Wavelength Tuning : Use UV lamps with λ = 365 nm to match the compound’s absorption maxima, enhancing radical yield .
  • Kinetic Modeling : Apply the Mayo-Lewis equation to balance initiator concentration and polymerization rate, avoiding premature termination .

Methodological Considerations

Q. How do impurities in this compound affect experimental reproducibility?

Trace solvents (e.g., residual ethyl acetate) or byproducts (e.g., methoxybenzene derivatives) can quench radicals or alter reaction kinetics. Protocols recommend:

  • Recrystallization : Purify the compound 3–4 times from ethanol/water mixtures.
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

Q. What safety protocols are essential when handling this compound?

While not classified as hazardous under GHS, precautions include:

  • PPE : Gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste Disposal : Segregate organic waste for incineration or specialized treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.